1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCSQBSKPZOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophen-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzothiazole moiety with a thiophene substituent. The presence of a fluorine atom in the benzothiazole ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The synthesis typically involves the reaction between 4-fluorobenzo[d]thiazole derivatives and thiophenes in the presence of isocyanates or thioketones, following a nucleophilic addition mechanism.
Antibacterial Properties
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has demonstrated significant antibacterial activity against various strains. Studies indicate that compounds with similar structures inhibit essential bacterial enzymes such as DNA gyrase and dihydroorotase, critical for bacterial survival and replication.
Antifungal Activity
The compound also exhibits antifungal properties, making it a candidate for further exploration in treating fungal infections. Its mechanism likely involves disrupting fungal cell metabolism through similar pathways as those targeted in bacterial inhibition.
Anticancer Potential
Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. Interaction studies suggest strong binding affinities with key enzymes involved in cancer cell proliferation, including dihydrofolate reductase and tyrosine kinase. These interactions highlight its potential as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is crucial for optimizing its biological activity. Modifications to the compound can enhance its potency and selectivity against specific targets. For example, variations in the substituents on the benzothiazole or thiophene rings can significantly influence biological outcomes.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study reported that derivatives of this compound exhibited substantial inhibitory effects against multi-drug resistant bacterial strains, suggesting its potential as an alternative therapeutic agent in antibiotic resistance scenarios.
- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
- Fungal Inhibition : Another research project focused on its antifungal properties revealed that it effectively reduced fungal load in infected models, indicating potential for clinical applications in treating fungal infections.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzothiazole Core
The position and nature of substituents on the benzothiazole ring significantly modulate biological activity. Key analogues include:
6-Fluoro Substituted Analogues
- 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(6-((7-chloroquinolin-4-yl)amino)hexyl)urea (6t) : Exhibits anti-tubercular activity (melting point: 256–259°C). The 6-fluoro substitution, compared to the 4-fluoro in the target compound, may alter electron distribution and binding interactions.
6-Methoxy and 6-Trifluoromethyl Analogues
- 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)urea (4ba) : Acts as a low micromolar inhibitor of 17β-HSD10 (IC50 ~1–10 µM).
- 1-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-3-(imidazol-2-ylmethyl)urea :
- Demonstrates potent CdFabK inhibition (IC50 = 0.10–0.24 µM).
- The trifluoromethyl group’s strong electron-withdrawing effect likely enhances enzyme interaction, suggesting that the 4-fluoro group in the target compound may offer moderate electronic effects.
Urea Substituent Variations
The thiophen-2-ylmethyl group in the target compound distinguishes it from analogues with phenyl, imidazole, or alkyl substituents:
Thiophen-2-ylmethyl vs. Imidazol-2-ylmethyl
- 1-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-3-(imidazol-2-ylmethyl)urea :
- Shows anti-C. difficile activity (MIC = 1.56–6.25 µg/mL).
- The imidazole moiety may engage in hydrogen bonding, whereas the thiophene group in the target compound could enhance lipophilicity, favoring membrane penetration.
Thiophen-2-ylmethyl vs. Hexyl-Quinoline Amino
- Compound 6t : The long hexyl-quinoline chain likely improves cellular uptake but may increase metabolic vulnerability compared to the compact thiophen-2-ylmethyl group.
Biological Activity
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzothiazole moiety with a thiophene substituent. The presence of the fluorine atom in the benzothiazole ring enhances its pharmacological properties, making it a subject of interest in drug design. The molecular formula is .
Synthesis Methods:
- Nucleophilic Addition: The synthesis typically involves the reaction between 4-fluorobenzo[d]thiazole derivatives and thiophenes in the presence of isocyanates or thioketones.
- Controlled Conditions: Reactions are conducted under controlled conditions to optimize yield and purity, often utilizing solvents like dichloromethane or tetrahydrofuran (THF) .
Biological Activity
Research indicates that 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exhibits significant antibacterial , antifungal , and anticancer activities.
Antibacterial and Antifungal Properties
The compound has shown inhibitory effects against various bacterial strains by targeting essential enzymes such as:
- DNA gyrase
- Dihydroorotase
These enzymes are critical for bacterial replication, making them viable targets for antibacterial agents . Additionally, compounds with similar structures have demonstrated antifungal properties against pathogens like Candida albicans.
Anticancer Activity
Studies have reported that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been tested against:
- Non-small cell lung cancer (EKVX)
- Ovarian cancer (OVCAR-4)
- Prostate cancer (PC-3)
The results indicate that the compound can inhibit cell proliferation effectively, with GI50 values ranging from 15.1 to 28.7 μM across different cancer types .
The biological activity of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is attributed to its ability to bind to specific molecular targets involved in cellular metabolism and proliferation. Molecular docking studies have revealed strong binding affinities with key enzymes such as:
- Dihydrofolate reductase
- Tyrosine kinase
This interaction suggests that modifications to the compound could enhance its potency and selectivity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
| 1-(6-Methoxybenzothiazol-2-yl)-3-(pyridin-2-ylmethyl)urea | Different heteroatom substitution | Anticancer |
| 1-(4-Bromobenzothiazol-2-yl)-3-(furan-2-ylmethyl)urea | Bromine substitution on benzothiazole | Antiviral |
Uniqueness: The fluorine atom in this compound enhances lipophilicity and bioavailability compared to other similar compounds, potentially improving pharmacokinetic properties .
Case Studies and Research Findings
Recent studies have highlighted the potential of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea in various therapeutic applications:
- Anticancer Research: A study demonstrated that this compound exhibited selective cytotoxicity against multiple cancer cell lines, suggesting its viability as a lead structure for new anticancer drugs .
- Antimicrobial Efficacy: Another investigation revealed potent antibacterial activity against resistant strains, indicating its potential as an alternative treatment option in infectious diseases .
Q & A
Q. Q1. What is the typical synthetic route for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?
The compound is synthesized via a nucleophilic addition-elimination reaction between an isocyanate and an amine. A common approach involves reacting 4-fluorobenzo[d]thiazol-2-yl isocyanate with thiophen-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Yields typically range from 50–60%, with purity confirmed by HPLC .
Key Steps:
- Reagents : 4-fluorobenzo[d]thiazol-2-yl isocyanate, thiophen-2-ylmethylamine.
- Conditions : Reflux in dichloromethane, 12–24 hours, triethylamine as catalyst.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate the reaction.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 55 | 92 |
| Microwave (100°C) | 58 | 95 |
| Catalyzed (ZnCl₂) | 65 | 94 |
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = ~362.1) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX programs refine diffraction data .
Biological Activity Assessment
Q. Q4. How is the compound’s biological activity evaluated in neurodegenerative disease models?
Q. Example IC₅₀ Data :
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| α-Synuclein Aggregation | 120 | |
| Adenosine A₂A Receptor | 85 |
Computational Modeling
Q. Q5. How is molecular docking used to predict the compound’s interactions with kinase targets?
- Software : AutoDock Vina or Schrödinger Suite.
- Protocol :
- Prepare protein (e.g., CDK7 or FLT3 kinase) from PDB.
- Generate ligand conformers (e.g., 1-(4-Fluorobenzo[d]thiazol-2-yl) group).
- Dock compound into active site, scoring binding affinity (ΔG).
- Validation : Compare predicted vs. experimental IC₅₀ values (e.g., R² > 0.8 indicates robust correlation) .
Data Contradiction Analysis
Q. Q6. How to resolve discrepancies in reported IC₅₀ values across studies?
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use fresh stock solutions and confirm stability via LC-MS .
Crystallography Challenges
Q. Q7. What challenges arise in crystallizing urea derivatives, and how are they addressed?
Q. Tools :
- SHELX : Refinement of twinned data .
- Mercury CSD : Visualize π-π stacking between thiophene and benzothiazole rings .
Structure-Activity Relationship (SAR) Studies
Q. Q8. How do substituents on the benzothiazole ring influence activity?
Q. SAR Table :
| Substituent | FLT3 IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| -F | 1.1 | 25 |
| -Cl | 4.2 | 18 |
| -CF₃ | 0.9 | 12 |
Toxicity Profiling
Q. Q9. What methods assess the compound’s cytotoxicity and off-target effects?
- In Vitro : MTT/WST-1 assays in HEK293 cells (EC₅₀ for cytotoxicity) .
- In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .
- Target Selectivity : Kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Solubility and Formulation
Q. Q10. How can solubility be enhanced for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
